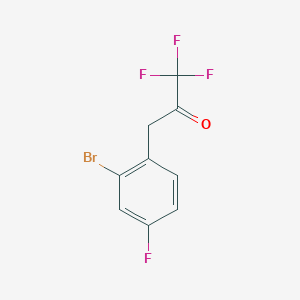
3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one: , also known by its IUPAC name 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester , has the chemical formula C₁₅H₁₂BrFO₂ with a molecular weight of approximately 323.157 g/mol . This compound belongs to the class of aryl esters and contains both fluorine and bromine substituents.
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves esterification of 3-phenylpropionic acid with 2-bromo-4-fluorophenol. The reaction typically proceeds under acidic conditions using a suitable acid catalyst. The esterification reaction can be represented as follows:
3-Phenylpropionic acid+2-Bromo-4-fluorophenol→this compound
Industrial Production:
While specific industrial production methods may vary, large-scale synthesis often employs efficient and cost-effective processes. These methods prioritize yield, purity, and scalability.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The bromine atom in the compound can participate in substitution reactions, such as nucleophilic aromatic substitution (S_NAr).
Common Reagents and Conditions:
Esterification: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and heat.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Substitution: Nucleophiles (e.g., amines, thiols) and suitable solvents (e.g., DMF, DMSO).
Major Products:
The major products depend on the specific reaction conditions. For example:
- Esterification yields the desired ester.
- Reduction leads to the corresponding alcohol.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Potential use in drug discovery due to its structural features.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains context-dependent. its functional groups (aryl halide, carbonyl) suggest potential interactions with biological targets, including enzymes or receptors. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H5BrF4O |
|---|---|
Molecular Weight |
285.03 g/mol |
IUPAC Name |
3-(2-bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5BrF4O/c10-7-4-6(11)2-1-5(7)3-8(15)9(12,13)14/h1-2,4H,3H2 |
InChI Key |
PPQXBSBJMIXWPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


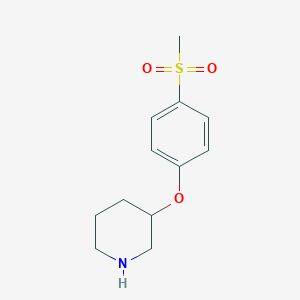
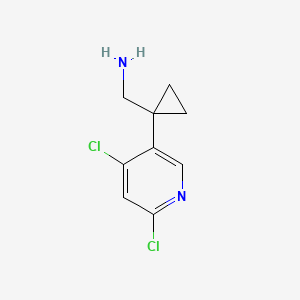



![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
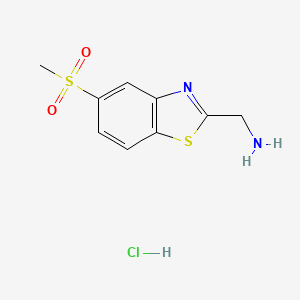

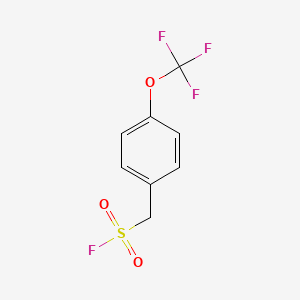

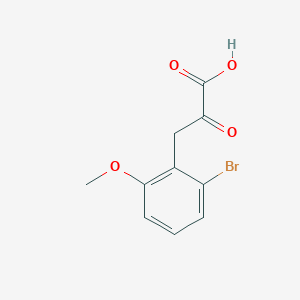

![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)

